molecular formula C14H10N2O B1606263 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone CAS No. 82326-53-2

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone

Cat. No.: B1606263
CAS No.: 82326-53-2
M. Wt: 222.24 g/mol
InChI Key: CGVCBANYMPJILL-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Chemistry

Benzimidazole derivatives originated in 1872 with Carl Hoebrecker's synthesis of 2,5-dimethylbenzimidazole via reduction of 2-nitro-4-methylacetanilide. This bicyclic aromatic system, comprising fused benzene and imidazole rings, gained prominence in the 1940s when researchers recognized its structural resemblance to purines. The discovery of 5,6-dimethylbenzimidazole as a vitamin B₁₂ degradation product by Brink and Folkers in 1949 marked a pivotal milestone, linking benzimidazoles to essential biochemical processes. By the 1960s, their pharmacological potential became evident with the development of thiabendazole (anthelmintic) and later omeprazole (proton pump inhibitor).

Significance in Heterocyclic Chemistry

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone (CAS 82326-53-2) exemplifies structural versatility in heterocyclic systems. Its molecular architecture combines:

  • Benzimidazole core : Provides π-π stacking capacity and hydrogen-bonding sites
  • 5-Position benzoyl group : Enhances electron-withdrawing character and planar stability
  • Tautomeric flexibility : Enables pH-dependent N-H proton exchange (imidazole ring)

This compound serves as a critical intermediate in synthesizing:

  • Metal complexes (e.g., Pd(II) anticancer agents)
  • Kinase inhibitors through Suzuki coupling
  • Antimicrobial derivatives via halogenation

Development Timeline and Key Research Milestones

Year Milestone Significance
2008 Singh et al. developed 5-nitro derivatives Enabled anti-inflammatory applications
2019 RSC study on Pd(II) complexes Demonstrated IC₅₀ = 10 μM against Ehrlich ascites carcinoma
2023 Green synthesis optimization Achieved 86% yield via visible-light-mediated desulfurization
2024 XRD structural confirmation Validated single tautomer dominance in solid state

Key advancements include:

  • Catalytic innovations : Ceric ammonium nitrate (CAN) in PEG solvents improved yields to 85%
  • Structural characterization : Combined NMR/DFT-GIAO methods resolved rotameric forms
  • Functionalization : Introduction of pyridyl groups enhanced antiviral activity

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVCBANYMPJILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349453
Record name (1H-Benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82326-53-2
Record name (1H-Benzimidazol-6-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 3,4-Diaminobenzophenone with Aldehydes

Reagents :

  • 3,4-Diaminophenyl(phenyl)methanone
  • Substituted aromatic aldehydes
  • Acidic or oxidative conditions (e.g., HCl/H₂O₂, Na₂S₂O₅)

Procedure :
A mixture of 3,4-diaminophenyl(phenyl)methanone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol/water (9:1 v/v) with Na₂S₂O₅ (1.2 equiv) is stirred at 80°C for 2–4 hours. The product precipitates upon cooling and is purified via column chromatography.

Yield : 62–98%
Key Data :

  • Electron-withdrawing groups (e.g., NO₂, Cl) on the aldehyde enhance reaction efficiency.
  • Na₂S₂O₅ acts as both an oxidant and desulfurizing agent.

DMF/Sulfur-Mediated Cyclization

Reagents :

  • o-Phenylenediamine
  • Aromatic aldehydes
  • DMF, sulfur

Procedure :
o-Phenylenediamine (0.2 mmol) and aromatic aldehyde (0.24 mmol) are heated in DMF (2 mL) with sulfur (300 mol%) at 100°C for 10 hours. The crude product is extracted with ethyl acetate and purified via flash chromatography.

Yield : 70–95%
Key Data :

  • Sulfur facilitates C–N bond formation and cyclization.
  • DMF acts as a solvent and mild oxidant.

Silica-Supported Periodic Acid Catalysis

Reagents :

  • 1,2-Phenylenediamine
  • Aromatic aldehydes
  • H₅IO₆-SiO₂ (20 mol%)

Procedure :
A mixture of 1,2-phenylenediamine (1 mmol), aldehyde (1 mmol), and H₅IO₆-SiO₂ in acetonitrile is stirred at room temperature for 15–35 minutes. The catalyst is filtered, and the product is isolated via evaporation.

Yield : 80–95%
Key Data :

  • Short reaction time (15–35 minutes).
  • Catalyst recyclable for 3 cycles without significant yield loss.

Microwave-Assisted Synthesis

Reagents :

  • Benzimidazole derivatives
  • Benzoyl chlorides

Procedure :
Benzimidazole (1 mmol) and substituted benzoyl chloride (1.5 mmol) are irradiated in a microwave reactor at 100°C (100W, 3 bar) for 1 minute. Triethylamine neutralizes HCl byproducts.

Yield : 45–57%
Key Data :

  • Reduces reaction time from hours to minutes.
  • Eco-friendly with minimal solvent use.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
DMF/Sulfur Cyclization 100°C, 10 h 70–95% High yield, broad substrate scope Requires toxic sulfur
Silica-H₅IO₆ Catalysis RT, 15–35 min 80–95% Fast, recyclable catalyst Limited to electron-deficient aldehydes
Na₂S₂O₅ Oxidation 80°C, 2–4 h 62–98% Mild conditions, scalable Moderate yields for bulky aldehydes
Microwave Synthesis 100°C, 1 min 45–57% Ultra-fast, green chemistry Lower yields, specialized equipment

Critical Findings

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., NO₂, Cl) on aldehydes improve cyclization efficiency and yield.
    • Bulky substituents (e.g., 2-hydroxy-3-methoxyphenyl) require longer reaction times.
  • Mechanistic Insights :

    • Oxidative agents (Na₂S₂O₅, H₅IO₆) promote imine formation and subsequent cyclization.
    • Acidic conditions (HCl/H₂O₂) facilitate protonation of intermediates, accelerating ring closure.
  • Spectral Characterization :

    • ¹H NMR : N–H proton appears as a singlet at δ 10.19–12.54 ppm.
    • IR : C=O stretch at 1647–1686 cm⁻¹ confirms ketone formation.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the benzimidazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole or phenyl rings.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine, often utilizing N,N-dimethylformamide (DMF) and sulfur as reagents. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block for more complex molecules.

Key Properties

  • Molecular Formula : C14H10N2O
  • Molecular Weight : 226.24 g/mol
  • CAS Number : 82326-53-2

The compound has shown significant potential in antimicrobial and anticancer studies:

  • Antimicrobial Activity : Research indicates that this compound exhibits activity against various bacterial and fungal strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .
  • Anticancer Properties : The compound has been investigated for its antiproliferative effects. For instance, a Pd(II) complex derived from this compound showed an IC50 value of approximately 10 μM against Ehrlich ascites carcinoma (EAC) cells, significantly outperforming the ligand alone . The mechanism involves the generation of reactive oxygen species (ROS) leading to DNA damage and apoptosis .

Chemical Reactions

This compound can participate in various chemical reactions that enhance its utility in synthetic chemistry. These include:

  • Oxidation : The compound can be oxidized to form derivatives with additional functional groups.
  • Substitution Reactions : It can serve as a substrate for nucleophilic substitutions, allowing for the introduction of various substituents on the benzimidazole or phenyl rings.

Industrial Applications

The derivatives of this compound are being explored for their use in dye synthesis and other industrial applications due to their unique chemical properties.

Case Study 1: Anticancer Activity

A study focused on the synthesis of a novel Pd(II) complex derived from this compound reported significant tumor inhibitory activity in vivo. The complex exhibited antiangiogenic effects and promoted apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound could inhibit bacterial growth effectively, paving the way for further development into antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name / Substituents Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Biological Activity References
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone 221–222 (7a) 7.54–8.20 (Ar-H) Anticancer (HCT-116, MCF-7)
(2-(2-Hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (7b) 227–229 12.91 (NH), 8.10 (Ar-H) FASN inhibition (breast/colon cancer)
(2-(2-Trifluoromethylphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (44) 114–115 7.58–7.99 (Ar-H, CF3) Antiproliferative (multiple cancer lines)
(2-(Benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (3m) N/A 5.94 (OCH2O), 7.29–7.96 (Ar-H) Anticancer (unspecified)
(2-(Furan-2-yl)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone N/A N/A Antitubercular (M. tuberculosis)
(2-(Pyridin-3-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (5f) N/A 8.48 (pyridinyl-H), 2.35 (CH3) Antibacterial
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group in compound 44 lowers the melting point (114–115°C vs. 221°C for parent compound) due to reduced crystallinity, while enhancing antiproliferative activity via increased lipophilicity and target affinity .
  • Electron-Donating Groups (EDGs): The hydroxyphenyl substituent in 7b elevates the melting point (227–229°C) and improves FASN inhibition, likely due to hydrogen-bonding interactions with the enzyme’s active site .
  • Heterocyclic Substituents: Furyl and pyridinyl groups (e.g., 5f ) introduce heteroatoms that modulate solubility and antibacterial/antitubercular activity by interacting with bacterial enzymes .
Anticancer Activity
  • Parent Compound (7a): Demonstrates moderate cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cells (IC50 values in µM range) .
  • Piperazine Derivatives (CTL series): Substitution with a piperazine ring (e.g., (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone) enhances FASN inhibition, showing 2–3-fold greater potency in breast cancer models compared to the parent compound .
  • Pd(II) Complex (): Coordination with palladium significantly improves antiproliferative effects (IC50 < 10 µM) via DNA intercalation and antiangiogenic mechanisms .
Antimicrobial Activity
  • Furyl/Thiophene Analogues: Exhibit notable antitubercular activity (MIC < 1 µg/mL against M. tuberculosis), attributed to disruption of mycobacterial cell wall synthesis .
  • Pyridinyl Derivatives (5f): Show broad-spectrum antibacterial activity, particularly against Gram-positive pathogens, likely due to inhibition of bacterial topoisomerases .

Biological Activity

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, a compound featuring a benzimidazole core, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12N2O\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}

This structure includes a benzimidazole moiety attached to a phenyl group via a carbonyl linkage, which is crucial for its biological interactions.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment
In one study, the compound was tested against HeLa and MCF-7 cell lines. The IC50 values were found to be approximately 15.1 µM for HeLa cells and 18.6 µM for MCF-7 cells, indicating substantial cytotoxicity .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa15.1
MCF-718.6

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic profile.

Table 3: Antioxidant Activity Assays

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging45
ABTS Scavenging50

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including DNA and various enzymes. Molecular docking studies suggest that the compound binds effectively to DNA gyrase, which is essential for bacterial DNA replication, thereby inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step process:

Condensation : React 1H-benzo[d]imidazole derivatives with phenylacetyl chloride or analogous ketone precursors under reflux in dry dioxane with a base (e.g., NaOH).

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Reaction optimization should focus on temperature (70–90°C), solvent polarity, and catalyst selection to improve yield .

  • Key Parameters : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from structurally similar compounds?

  • IR Analysis : The carbonyl (C=O) stretch appears at ~1680–1700 cm⁻¹. Benzimidazole ring vibrations (C=N/C-N) are observed at 1500–1600 cm⁻¹, distinct from aliphatic ketones .
  • NMR : The aromatic protons of the benzimidazole and phenyl rings show splitting patterns in the δ 7.2–8.5 ppm range. The absence of NH protons (if N-methylated) confirms substitution .

Q. What solvents are optimal for recrystallization, and how does solubility affect experimental design?

  • Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Recrystallization is best achieved using ethanol/water mixtures (4:1 v/v) at 60°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Use the 6-31G(d,p) basis set for geometry optimization to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
  • Compare theoretical IR/NMR spectra with experimental data to validate accuracy .
    • Applications : Predict sites for electrophilic attack (e.g., C-2 of benzimidazole) and optimize derivative synthesis for biological activity studies .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Approach :

Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Validate Purity : Confirm compound integrity via LC-MS and rule out degradation products.

Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., nitro-substituted benzimidazoles) to identify structure-activity trends .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., kinases)?

  • Protocol :

  • Retrieve target protein structures (e.g., EGFR kinase) from the PDB (e.g., 1M17).
  • Perform flexible docking using AutoDock Vina, focusing on hydrogen bonding with the benzimidazole NH and π-π stacking with the phenyl ring.
  • Validate predictions with in vitro kinase inhibition assays .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Troubleshooting Steps :

Reproduce Synthesis : Ensure identical starting materials and reaction conditions.

Characterize Polymorphs : Use X-ray crystallography or DSC to detect crystalline forms.

Cross-Validate : Compare NMR data with published spectra of high-purity standards (≥98%) .

Safety & Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation (H335 hazard).
  • Storage : Keep in a desiccator at 4°C, away from light .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
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(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.